molecular formula C18H18N2O3 B5599643 N-(2-cyano-4,5-diethoxyphenyl)benzamide

N-(2-cyano-4,5-diethoxyphenyl)benzamide

Cat. No.: B5599643
M. Wt: 310.3 g/mol
InChI Key: UJMJMVDGYMMOOW-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyano group (-CN) and two ethoxy groups (-OCH2CH3) attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)benzamide typically involves the reaction of 2-cyano-4,5-diethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining controlled temperatures, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)benzamide involves its interaction with specific molecular targets. The cyano group and ethoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure but with an amino group instead of a cyano group.

    N-(2-cyano-4,5-dimethoxyphenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)benzamide is unique due to the presence of both cyano and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMJMVDGYMMOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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